Tert-butyl (1,1,1-trifluoro-4-hydroxybutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1,1,1-trifluoro-4-hydroxybutan-2-yl)carbamate is an organic compound with the molecular formula C9H16F3NO3 It is a derivative of carbamate and contains a trifluoromethyl group, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1,1,1-trifluoro-4-hydroxybutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a trifluoromethylated alcohol under specific conditions. One common method involves the use of tert-butyl carbamate and 1,1,1-trifluoro-4-hydroxybutane in the presence of a suitable catalyst and solvent. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1,1,1-trifluoro-4-hydroxybutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butyl (1,1,1-trifluoro-4-hydroxybutan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl (1,1,1-trifluoro-4-hydroxybutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate
- Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate
- Tert-butyl ®-(1,1,1-trifluoro-4-hydroxybutan-2-yl)carbamate
Uniqueness
Tert-butyl (1,1,1-trifluoro-4-hydroxybutan-2-yl)carbamate is unique due to its specific trifluoromethyl and hydroxyl group arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H16F3NO3 |
---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
tert-butyl N-(1,1,1-trifluoro-4-hydroxybutan-2-yl)carbamate |
InChI |
InChI=1S/C9H16F3NO3/c1-8(2,3)16-7(15)13-6(4-5-14)9(10,11)12/h6,14H,4-5H2,1-3H3,(H,13,15) |
InChI Key |
TZWCTEOOFZIQRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.